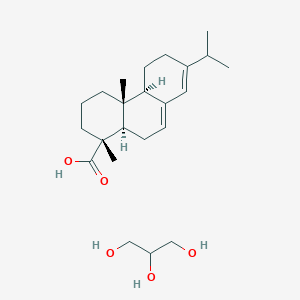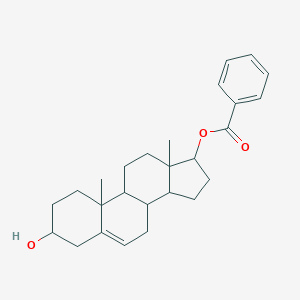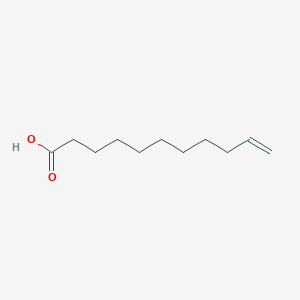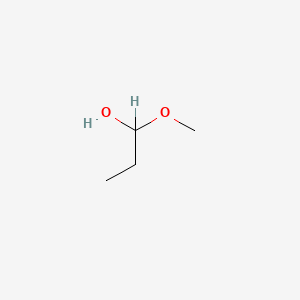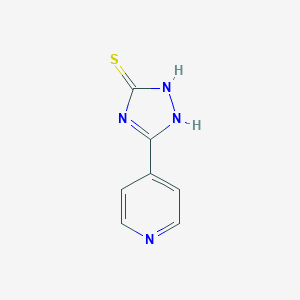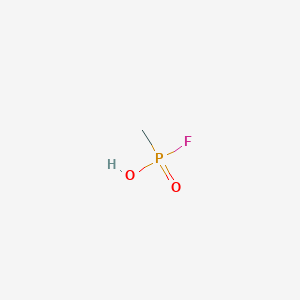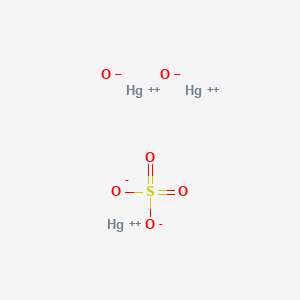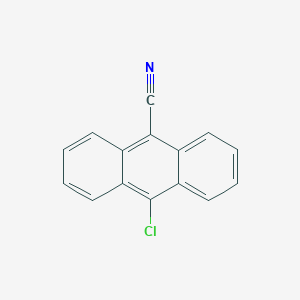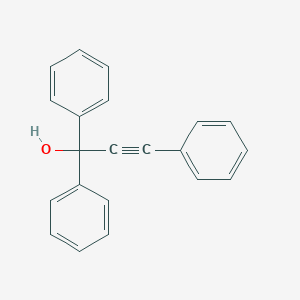
1,1,3-Triphenylpropargyl alcohol
Descripción general
Descripción
1,1,3-Triphenylpropargyl alcohol is a specialized organic compound that has been the subject of various chemical studies. It is known for its unique structure and reactivity, making it a subject of interest in organic chemistry.
Synthesis Analysis
- Asymmetric synthesis of homopropargylic alcohols, including compounds similar to 1,1,3-Triphenylpropargyl alcohol, can be achieved using chiral sulfonimidoyl substituted bis(allyl)titanium complexes. This method demonstrates high regio- and diastereoselectivities (Reddy et al., 2002).
Molecular Structure Analysis
- The molecular structure of related homopropargylic alcohols shows significant complexity, often involving stereocenters and multiple functional groups, which can be manipulated for various chemical reactions (Suzuki et al., 2007).
Chemical Reactions and Properties
- 1,1,3-Triphenylpropargyl alcohol can undergo various chemical reactions, including isomerization and carbofluorination. Rhenium-catalyzed 1,3-isomerization of allylic alcohols shows high levels of product selectivity and enantioselectivity (Morrill et al., 2006).
- Carbofluorination of compounds similar to 1,1,3-Triphenylpropargyl alcohol has been achieved using triphenylcarbenium tetrafluoroborate, demonstrating excellent stereoselectivity (Yeh et al., 2015).
Aplicaciones Científicas De Investigación
Enantioselective Alkynylation of Aromatic Ketones : This study presents the use of (S)-(−)-2-Amino-1,1,3-triphenylpropanol, derived from L-Phe, in catalyzing the addition reaction of an alkynylzinc reagent to aromatic ketones. This produces chiral tertiary propargylic alcohols with up to 80% enantiomeric excess, simplifying the experimental procedure significantly (Liu et al., 2004).
Palladium Complexes for Aerobic Oxidation of Alcohols : The study investigates palladium complexes with 3-phenylpropylamine ligands for their effectiveness as heterogeneous catalysts in the aerobic oxidation of alcohols to corresponding aldehydes or ketones (Karami et al., 2015).
Gold Cluster Formation with Phosphine Ligands : This research provides evidence that triphenylphosphine (PPh3) is an active etching agent promoting the formation of specific closed-shell cluster sizes, indicating its proactive role in the synthesis of stable, closed-shell monolayer protected clusters (Pettibone & Hudgens, 2011).
Electrophilic Cyclization Involving Carbon-Selenium/Carbon-Halide Bond Formation : The study explores the reaction of butylselanyl propargyl alcohols with iodine to afford 3-iodoselenophenes, indicating the importance of nucleophile position in the aromatization and formation of selenophene rings (Casola et al., 2018).
Synthesis of Homopropargyl Alcohols via Sonochemical Barbier-type Reaction : This study demonstrates the synthesis of homopropargyl alcohols from zinc powder, 1,2-diiodoethane, 3-bromo-1-propyne, and aldehyde or ketone, highlighting the effectiveness of sonochemical Barbier-type reactions (Lee et al., 2004).
Safety And Hazards
1,1,3-Triphenylpropargyl alcohol may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wash face, hands, and any exposed skin thoroughly after handling . It should not be eaten, drunk, or smoked when using this product .
Propiedades
IUPAC Name |
1,1,3-triphenylprop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O/c22-21(19-12-6-2-7-13-19,20-14-8-3-9-15-20)17-16-18-10-4-1-5-11-18/h1-15,22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRQCJRTHKUVNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164971 | |
| Record name | Diphenyl(phenylethynyl)carbinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,3-Triphenylpropargyl alcohol | |
CAS RN |
1522-13-0 | |
| Record name | α-Phenyl-α-(2-phenylethynyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1522-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenyl(phenylethynyl)carbinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001522130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1522-13-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52241 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diphenyl(phenylethynyl)carbinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



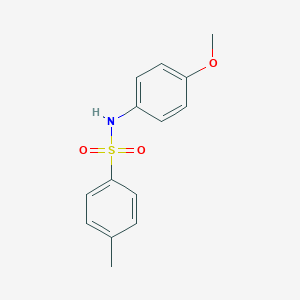
![10-[3-(Dimethylammonio)-2-methylpropyl]-10H-phenothiazinium [R-(R*,R*)]-tartrate](/img/structure/B72318.png)
